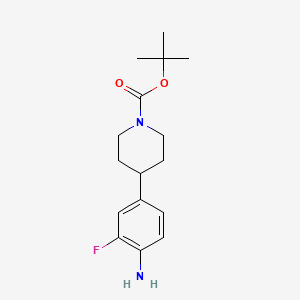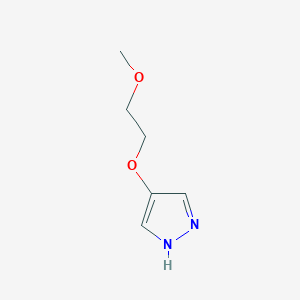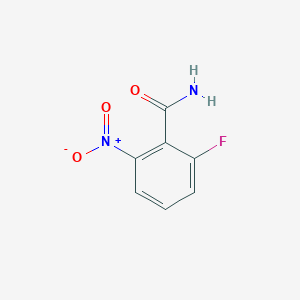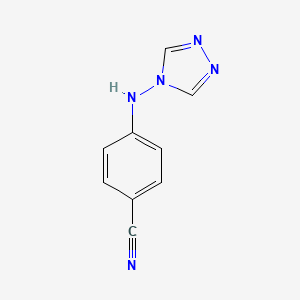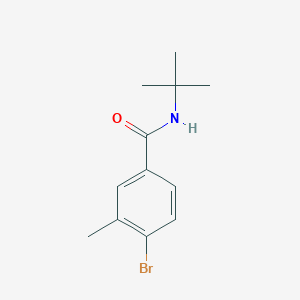
4-Bromo-N-tert-butyl-3-methylbenzamide
Overview
Description
4-Bromo-N-tert-butyl-3-methylbenzamide is a chemical compound with the CAS Number: 149105-17-9 . It has a molecular weight of 270.17 and its IUPAC name is 4-bromo-N-(tert-butyl)-3-methylbenzamide . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO/c1-8-7-9 (5-6-10 (8)13)11 (15)14-12 (2,3)4/h5-7H,1-4H3, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The boiling point is predicted to be 346.9±35.0 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Directed Metalation and Synthesis Applications
Directed metalation has been demonstrated as a potent synthetic tool in organic chemistry. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide underwent directed metalation, showcasing the synthetic utility of N-tert-butyl-N-methylbenzamides in producing various organic compounds efficiently. Such methods have facilitated the short syntheses of complex organic molecules like 2-methoxy-6-methylbenzoic acid and lunularic acid, highlighting the role of directed metalation in enhancing synthetic routes (Reitz & Massey, 1990).
Nanoparticle Surface Functionalization
Cationic dendrons have been synthesized and utilized for the surface functionalization of ZnO nanoparticles, demonstrating a novel approach for dye-sensitized solar cells (DSSCs). These dendrons, including 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide, were found to bind efficiently to ZnO surfaces, enabling the development of mesoporous films suitable as electrodes in DSSCs. This application underscores the importance of chemical modifications in advancing solar cell technologies (Gnichwitz et al., 2010).
Photolytic Synthesis and Molecular Reactions
Photolytic cyclisation of specific benzamide derivatives has been explored to synthesize narwedine-type enones. This process demonstrates the utility of photochemical reactions in creating complex organic structures, offering insights into the synthetic strategies that can be applied to various organic compounds (Kametani et al., 1972).
Exploring Molecular Structures
The study of crystalline forms of organic compounds, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, provides valuable insights into the structural aspects of organic molecules. Such research contributes to understanding the molecular basis of their biological activity and potential therapeutic applications (Norman, 2008).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-7-9(5-6-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIREZZUEPXXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
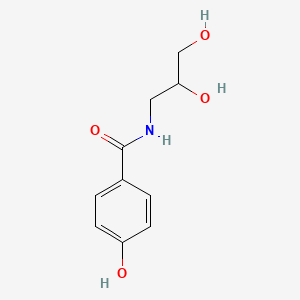
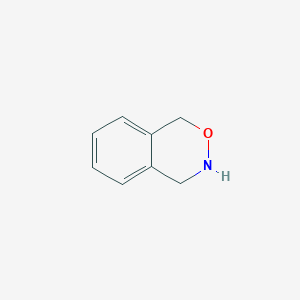

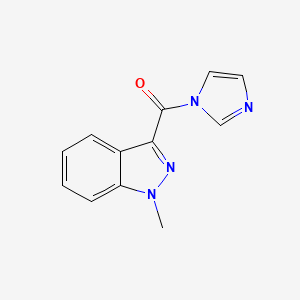
![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)


